9,4-Dione, 2,3-dichloro-9,10-dihydro-
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Overview
Description
2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione is an organic compound with the molecular formula C14H10Cl2O2. This compound is part of the anthracene family, known for its aromatic properties and significant applications in various fields, including organic electronics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione typically involves the chlorination of anthracene derivatives. One common method includes the reaction of anthracene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of cancer cell growth. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
9,10-Dichloroanthracene: Similar in structure but lacks the benzenoanthracene moiety.
2,3-Dichloroanthracene: Similar chlorination pattern but different core structure.
9,10-Dihydroxyanthracene: Contains hydroxyl groups instead of chlorine atoms
Uniqueness
2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione is unique due to its specific chlorination pattern and the presence of the benzenoanthracene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
CAS No. |
83548-91-8 |
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Molecular Formula |
C20H10Cl2O2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
4,5-dichloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione |
InChI |
InChI=1S/C20H10Cl2O2/c21-17-18(22)20(24)16-14-10-6-2-1-5-9(10)13(15(16)19(17)23)11-7-3-4-8-12(11)14/h1-8,13-14H |
InChI Key |
BHXOWUDBEKWKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C(=C(C5=O)Cl)Cl |
Origin of Product |
United States |
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